
5-(Bromomethyl)-2-methylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-methylheptane is an organic compound characterized by a bromomethyl group attached to the fifth carbon of a 2-methylheptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylheptane typically involves the bromination of 2-methylheptane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform. The bromination occurs selectively at the fifth carbon due to the stability of the resulting radical intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of automated systems allows for precise temperature and reagent control, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2-methylheptane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines, leading to the formation of alcohols, ethers, and amines, respectively.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. This is typically achieved using bases such as potassium tert-butoxide or sodium ethoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetone.
Major Products Formed
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Ethers: Formed from nucleophilic substitution with alkoxide ions.
Amines: Formed from nucleophilic substitution with ammonia or amines.
Alkenes: Formed from elimination reactions.
Carboxylic Acids: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-methylheptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-methylheptane in chemical reactions involves the formation of a reactive intermediate, typically a carbocation or a radical, depending on the reaction conditions. The bromomethyl group acts as a leaving group, facilitating the formation of the intermediate, which then undergoes further transformation based on the nature of the nucleophile or base present.
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)-2-methylheptane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the weaker leaving ability of the chlorine atom.
5-(Iodomethyl)-2-methylheptane: Contains an iodomethyl group, which is more reactive than the bromomethyl group due to the better leaving ability of iodine.
5-(Hydroxymethyl)-2-methylheptane: Contains a hydroxymethyl group, making it more polar and less reactive in nucleophilic substitution reactions.
Uniqueness
5-(Bromomethyl)-2-methylheptane is unique due to the optimal reactivity of the bromomethyl group, which balances between the reactivity of iodomethyl and chloromethyl groups. This makes it a versatile intermediate in various chemical transformations.
Propiedades
Fórmula molecular |
C9H19Br |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-9(7-10)6-5-8(2)3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
BFOICBCEZLDTID-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


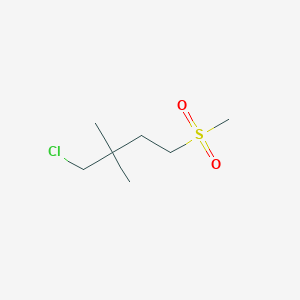
![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)


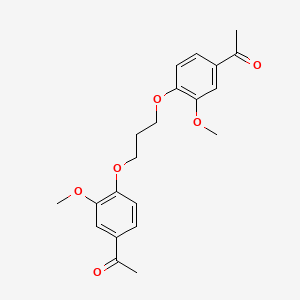
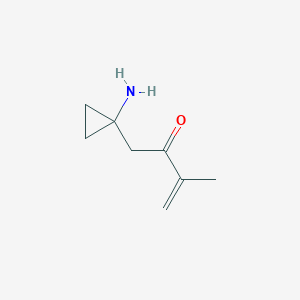
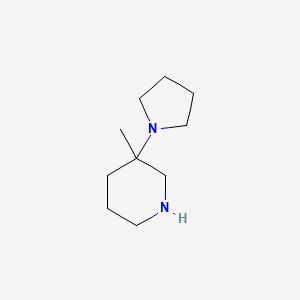
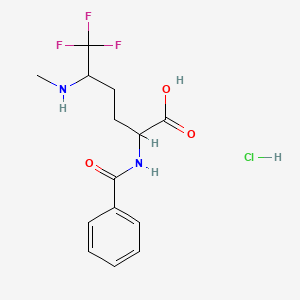

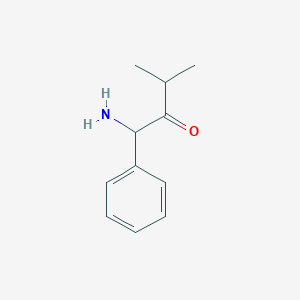

![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)


